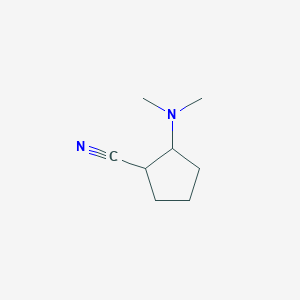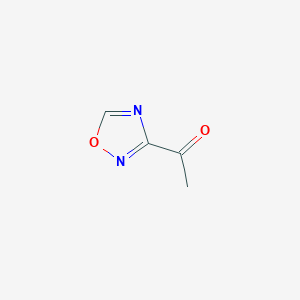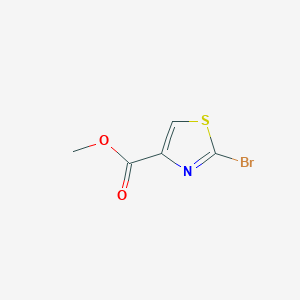
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of acyl butyrrolactones or similar ester-type structures with various substituents, aiming for targeted modifications on the imidazole ring or the side chain. For example, Plazzi et al. (1981) described the synthesis of 2-(4-imidazolyl)ethylamines, highlighting a generalizable scheme for producing these compounds with variations more correlated with side-chain branching (Plazzi, Bordi, Vitto, & Impicciatore, 1981). Additionally, Ri-sheng (2010) reported on synthesizing 2-(1-Imidazolyl) ethanamine from ethyl acrylate through Michael addition, hydrazinolysis, Curtius rearrangement, and hydrolysis, achieving an overall yield of about 72% (Ri-sheng, 2010).
Molecular Structure Analysis
Structural characterization of imidazole derivatives typically involves a combination of spectroscopic techniques, such as IR, NMR, and mass spectrometry, to infer the molecular structure. For instance, Ünver et al. (2009) provided a comprehensive structural analysis of novel imidazole-containing compounds using UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography, further supported by DFT calculations to confirm experimental findings (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Chemical Reactions and Properties
Imidazole derivatives are known for their reactivity and the ability to undergo various chemical reactions, including cyclization and substitution, to yield compounds with significant biological activities. For instance, Jadhav et al. (2008) synthesized novel imidazole derivatives through condensation and subsequent reactions, characterized by NMR and IR spectroscopy (Jadhav, Shaikh, Shingare, & Gill, 2008).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of substituents on the imidazole ring and the side chain. Studies typically involve examining these properties in the context of the compound's intended application, whether it be as a pharmaceutical agent, a corrosion inhibitor, or a component in material science.
Chemical Properties Analysis
Imidazole derivatives exhibit a range of chemical properties, including basicity, nucleophilicity, and the ability to form coordination complexes with metals. These properties are crucial for their biological activity and potential applications in medicinal chemistry and material science. For example, the study by Terbouche et al. (2009) explored the coordination chemistry of an imidazole derivative with nickel(II), revealing insights into the compound's electronic structure and bonding characteristics through spectrometric analyses and voltammetric studies (Terbouche, Djebbar, Benali-Baitich, Balegroune, Taibi, Allain, & Sallé, 2009).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- For Mild Steel in Hydrochloric Acid : Derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine and 2-(2-trichloromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have been investigated as corrosion inhibitors in HCl solution. Their efficacy was evaluated using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives showed that the chloride-substituted compound had better inhibitive performance than the fluoride-substituted one (Zhang et al., 2015). Another compound, 2-(2-tribromomethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, also demonstrated mixed-type inhibition behavior and an increase in inhibition efficiency with concentration (Zhang et al., 2015).
Biological Activities :
- Antiprotozoal Activity : Novel derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
- Antimicrobial Activity : Compounds derived from 1H-imidazole showed notable antibacterial activity against common bacteria like Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa, compared with standard antibiotics such as Ciprofloxacin & Tetracycline (Al-badrany et al., 2019).
Histamine Receptor Studies :
- Substituted 2-(4-imidazolyl)ethylamines were synthesized and preliminarily tested for their properties towards H2 and H1 receptors. This research aids in understanding the binding and activity of compounds at histamine receptors, which is crucial for developing drugs targeting allergic and gastric acid-related conditions (Plazzi et al., 1981).
Catalysis and Synthesis :
- Studies have also looked into the synthesis and characterization of complexes with 2-(1H-imidazol-4-yl)-ethylamine derivatives, providing insights into their structural and catalytic properties, which could be relevant in various chemical synthesis processes (Dołęga et al., 2008).
Eigenschaften
IUPAC Name |
2-(1-tritylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAUNPMGPHBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347148 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
CAS RN |
195053-92-0 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195053-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)



